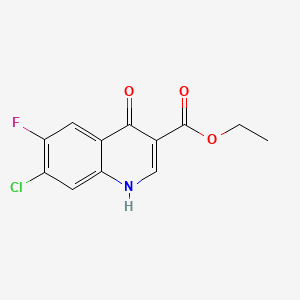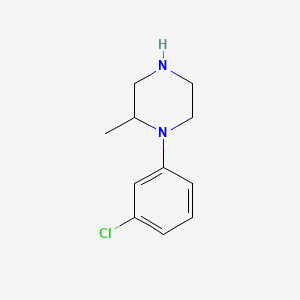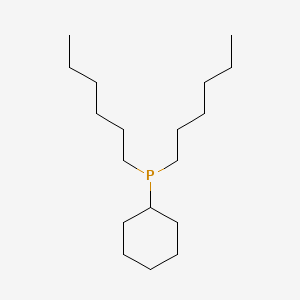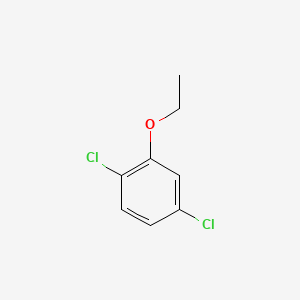
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;(2S)-2-aminopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Benzylglutamate-alanine copolymer is a synthetic polymer composed of gamma-benzylglutamate and alanine units. This copolymer is known for its unique properties, making it suitable for various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gamma-Benzylglutamate-alanine copolymer can be synthesized through ring-opening polymerization of N-carboxy-γ-benzyl-L-glutamate anhydride (BLG-NCA) in the presence of a primary amine initiator. The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at controlled temperatures to ensure the formation of the desired copolymer .
Industrial Production Methods
Industrial production of (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;(2S)-2-aminopropanoic acid involves large-scale ring-opening polymerization processes. The use of nickel-mediated catalysts and controlled reaction conditions ensures high yield and purity of the copolymer . The polymerization process is followed by purification steps, including size-exclusion chromatography and multiple-angle laser light scattering, to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Gamma-Benzylglutamate-alanine copolymer undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The copolymer can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles or electrophiles in organic solvents such as dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives of the copolymer, while reduction can yield reduced forms of the polymer .
Wissenschaftliche Forschungsanwendungen
Gamma-Benzylglutamate-alanine copolymer has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polymerization mechanisms and reaction kinetics.
Biology: Employed in the development of biomimetic scaffolds for tissue engineering and regenerative medicine.
Industry: Utilized in the production of superabsorbent polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;(2S)-2-aminopropanoic acid involves its interaction with biological systems at the molecular level. The copolymer can mimic natural polymers, facilitating cell adhesion and proliferation. Its built-in neurotransmitter glutamate can induce neurogenesis and promote nerve regeneration . The molecular targets and pathways involved include the activation of specific receptors and signaling pathways that regulate cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(γ-benzyl-L-glutamate): A homopolymer of γ-benzyl-L-glutamate used in similar applications but lacks the alanine component.
Poly(ethylene terephthalate): A widely used synthetic polymer with different properties and applications.
Poly(aspartic acid): Another biodegradable polymer with applications in superabsorbent materials.
Uniqueness
Gamma-Benzylglutamate-alanine copolymer is unique due to its combination of γ-benzyl-L-glutamate and alanine units, providing a balance of hydrophobic and hydrophilic properties. This copolymer’s ability to form biomimetic scaffolds and its potential in neuroregenerative applications set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
37475-30-2 |
|---|---|
Molekularformel |
C15H22N2O6 |
Molekulargewicht |
326.34 g/mol |
IUPAC-Name |
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;(2S)-2-aminopropanoic acid |
InChI |
InChI=1S/C12H15NO4.C3H7NO2/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9;1-2(4)3(5)6/h1-5,10H,6-8,13H2,(H,15,16);2H,4H2,1H3,(H,5,6)/t10-;2-/m00/s1 |
InChI-Schlüssel |
LUBYMBWOEXNKPF-GBZGCGEDSA-N |
SMILES |
CC(C(=O)O)N.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |
Isomerische SMILES |
C[C@@H](C(=O)O)N.C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(C(=O)O)N.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |
| 37475-30-2 | |
Synonyme |
gamma-benzyl-L-glutmate-L-alanine copolypeptide gamma-benzylglutamate-alanine copolymer GBGAC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Cyanomethyl)sulfinyl]acetonitrile](/img/structure/B1621731.png)

![17-(1,5-Dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoat](/img/structure/B1621733.png)










